2-(Methoxymethyl)indoline

Vue d'ensemble

Description

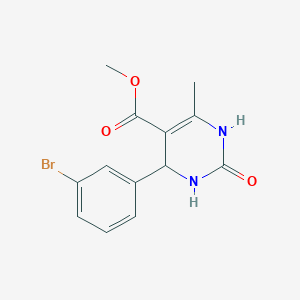

2-(Methoxymethyl)indoline, also known as 2,3-dihydro-1H-indol-2-ylmethyl methyl ether, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It has a molecular weight of 163.22 and a linear formula of C10H13NO . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .Physical and Chemical Properties Analysis

This compound is a yellow to brown liquid . The exact values for its density, melting point, boiling point, and flash point are not available .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

- 2-(Methoxymethyl)indoline derivatives, such as 4-(2-aminoethyl)indoles, can be synthesized via Claisen ortho-amide rearrangement, showing potential for further chemical modifications (Kawasaki, Ohtsuka, & Sakamoto, 1990).

- The stereoselective synthesis of 2,3-disubstituted indoline diastereoisomers, including modifications with methoxy groups, is possible through chemoenzymatic processes (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2012).

Industrial and Material Science Applications

- Derivatives of this compound, like bis-Schiff bases of isatin, have been studied as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Ansari & Quraishi, 2014).

- Catalytic applications involving these compounds, such as in copper-catalyzed alkene diamination for the synthesis of chiral 2-aminomethyl indolines, demonstrate their versatility in chemical synthesis (Turnpenny & Chemler, 2014).

Biochemistry and Medicinal Chemistry

- Carbamate derivatives of indolines, including those related to this compound, have shown promise as cholinesterase inhibitors and antioxidants, relevant in treatments for Alzheimer's disease (Yanovsky et al., 2012).

- In the field of photochemistry, studies on derivatives like N-acyl-11-methyl-hexahydrocarbazoles, which are structurally related to this compound, provide insights into photoreactions and potential pharmaceutical applications (Winkler-Lardelli et al., 1973).

Mécanisme D'action

Target of Action

2-(Methoxymethyl)indoline, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

The interaction of this compound with its targets leads to a variety of biological effects. For instance, indole methylated at positions 1 and 2, which are reported ligands and partial agonists of human PXR, induced the expression of PXR-target genes, including CYP3A4 and MDR1, in vitro .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . IAA biosynthetic includes multiple coexisting pathways; at least five major Trp-dependent metabolic precursors to IAA have been postulated and identified .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. As an example, indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Additionally, the physicochemical environment can impact the solubility and bioavailability of the compound .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) .

Orientations Futures

Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Analyse Biochimique

Biochemical Properties

2-(Methoxymethyl)indoline, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions are vital for its role in biochemical reactions. For instance, indole derivatives have been reported to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Cellular Effects

This compound influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, indole derivatives have been found in many important synthetic drug molecules, which gave a valuable idea for treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(methoxymethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-7-9-6-8-4-2-3-5-10(8)11-9/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIBKRPIJJHYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717167 | |

| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365250-59-5 | |

| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-{[3-(benzylamino)-3-oxopropyl]disulfanyl}propanamide](/img/structure/B3060355.png)

![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)

![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)

![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)